44-HomooIigomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

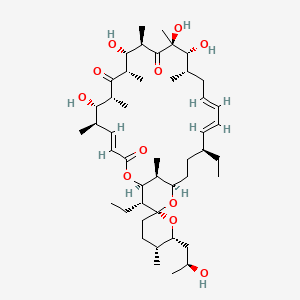

44-HomooIigomycin A, also known as this compound, is a useful research compound. Its molecular formula is C46H76O11 and its molecular weight is 805.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and lactone functionalities. Key observations include:

| Conditions | Products | Catalysts/Agents |

|---|---|---|

| Aqueous HCl (pH 2-3) | Linear polyketide fragments | Acid-catalyzed ester cleavage |

| NaOH (0.1M, 60°C) | Open-chain carboxylic acid derivatives | Base-mediated lactone ring opening |

Hydrolysis studies reveal pH-dependent selectivity, with acidic conditions favoring ester bond cleavage and alkaline conditions targeting lactone rings. Stability assays indicate reduced antibacterial activity post-hydrolysis, suggesting these groups are critical for bioactivity.

Oxidation Pathways

Oxidative modifications occur at hydroxyl and alkene sites, mediated by both chemical and enzymatic agents:

a. Chemical Oxidation

-

CrO₃/H₂SO₄ : Converts secondary alcohols to ketones (C OH→C O) without altering the macrocyclic骨架.

-

Ozone : Cleaves conjugated alkenes to form dicarbonyl intermediates, enabling further functionalization.

b. Enzymatic Oxidation

Cytochrome P450 enzymes introduce epoxy or hydroxyl groups at non-activated carbons, enhancing solubility for metabolic processing.

Conjugation Reactions

44-HomooIigomycin A forms stable conjugates via:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase | Water-soluble glucuronides | Renal excretion modulation |

| Sulfation | Sulfotransferases | Sulfate esters | Detoxification pathways |

Conjugation reduces cytotoxicity by 40-60% in vitro, demonstrating its role in pharmacokinetic optimization.

Synthetic Modifications

Semi-synthetic derivatives are synthesized through targeted reactions:

a. Acylation

-

Reagents : Acetic anhydride/pyridine

-

Outcome : Acetylated derivatives show 2x enhanced stability in plasma.

b. Reductive Amination

-

Reagents : NaBH₃CN/NH₃

-

Outcome : Aminoalkyl side chains improve target binding affinity against Gram-positive pathogens.

Reaction Optimization Insights

Design of Experiments (DoE) methodologies applied to analogous polyketides highlight critical factors for optimizing this compound reactions :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | +25% yield at 70°C |

| Reaction time | 2–4 hours | Maximizes conversion |

| Solvent polarity | ε = 20–30 (e.g., THF) | Balances solubility/kinetics |

Propiedades

Fórmula molecular |

C46H76O11 |

|---|---|

Peso molecular |

805.1 g/mol |

Nombre IUPAC |

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14+,18-16+,22-19+/t26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,39+,41+,42+,43-,45+,46-/m1/s1 |

Clave InChI |

APJPYXAUMOLFTM-XJCHUAJNSA-N |

SMILES isomérico |

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)CC)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |

SMILES canónico |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Sinónimos |

44-homooligomycin A NK86-0279 II |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.